7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one
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Overview
Description
7,8a-Dihydro-1H-imidazo[1,2-a]pyrazin-8-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings. It has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with glyoxal in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency of the production process. The choice of catalysts and reaction conditions is crucial to minimize by-products and achieve a scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: 7,8a-Dihydro-1H-imidazo[1,2-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Introduction of functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
7,8a-Dihydro-1H-imidazo[1,2-a]pyrazin-8-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits similar reactivity and biological activities.
Imidazo[1,2-a]pyrazine: A broader class that includes various derivatives with different substituents.
Uniqueness: 7,8a-Dihydro-1H-imidazo[1,2-a]pyrazin-8-one is unique due to its specific ring structure and the presence of both imidazole and pyrazine rings. This unique structure imparts distinct reactivity and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H7N3O |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C6H7N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1-5,7H,(H,8,10) |
InChI Key |
VMOFBBDEZIWVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CNC(=O)C2N1 |
Origin of Product |
United States |
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